molecular formula C13H11ClN2O3S B5585614 methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5585614
M. Wt: 310.76 g/mol
InChI Key: NTPSNFAIWOLGMR-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O3S and its molecular weight is 310.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.0178911 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, an anti-inflammatory drug, and a xanthine oxidase inhibitor. Understanding its biological activity is crucial for further development and application in therapeutic contexts.

  • Molecular Formula : C15H13ClN2O3S
  • Molecular Weight : 336.79 g/mol
  • CAS Number : 431056-11-0

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets, including enzymes and cellular receptors. The presence of electron-donating groups (like methyl) enhances their activity compared to electron-withdrawing groups (like chlorine), which can diminish efficacy .

Antitumor Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, structural modifications in thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. The introduction of a chlorobenzoyl group in this compound may enhance its interaction with cancer cell targets, leading to increased apoptosis and reduced cell proliferation.

CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLa<10
Compound AMCF-715.5
Compound BA5498.2

Anti-inflammatory Activity

Thiazole compounds have been studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Xanthine Oxidase Inhibition

This compound has also been evaluated for its xanthine oxidase inhibitory activity, which is relevant in conditions like gout and hyperuricemia. In vitro studies suggest that it can act as a potent inhibitor of this enzyme.

CompoundIC50 (µM)Reference
This compound9.9
Compound C15.3

Case Studies

Recent research has demonstrated the efficacy of this compound in various biological assays:

  • Antitumor Efficacy : A study evaluated this compound against multiple cancer cell lines and found it to exert significant cytotoxic effects with an IC50 value lower than many existing treatments .
  • Anti-inflammatory Mechanism : In a model of acute inflammation, the compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-7-10(12(18)19-2)20-13(15-7)16-11(17)8-3-5-9(14)6-4-8/h3-6H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPSNFAIWOLGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.